molecular formula C14H11ClO3 B6363757 4-(5-Chloro-2-methoxyphenyl)benzoic acid CAS No. 1179191-95-7

4-(5-Chloro-2-methoxyphenyl)benzoic acid

Cat. No.: B6363757
CAS No.: 1179191-95-7
M. Wt: 262.69 g/mol
InChI Key: RDLNMPPOULPVDY-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a 5-chloro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 5-chloro-2-methoxyphenylboronic acid can be coupled with 4-bromobenzoic acid under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-(5-Hydroxy-2-methoxyphenyl)benzoic acid.

    Reduction: 4-(5-Chloro-2-methoxyphenyl)benzyl alcohol.

    Substitution: 4-(5-Amino-2-methoxyphenyl)benzoic acid or 4-(5-Mercapto-2-methoxyphenyl)benzoic acid.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The methoxy and chloro substituents can enhance its binding affinity to the target molecules, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the additional phenyl ring.

    4-(5-Chloro-2-methylphenyl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-(5-Chloro-2-fluorophenyl)benzoic acid: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness

4-(5-Chloro-2-methoxyphenyl)benzoic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-7-6-11(15)8-12(13)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLNMPPOULPVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680729
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179191-95-7
Record name 5'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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